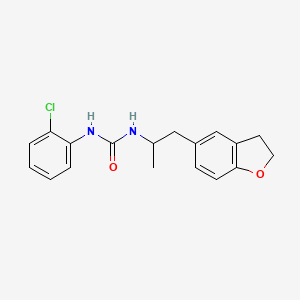
1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea, also known as CRF-1 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the activity of the corticotropin-releasing factor (CRF) receptor, which is involved in the regulation of stress responses and anxiety.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on similar chemical compounds to 1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea demonstrates their potential in various scientific applications, particularly in the synthesis and structural analysis of novel compounds. For instance, the synthesis of novel 4,5‐disubstituted thiazolyl urea derivatives has been explored, revealing that some of these derivatives possess promising antitumor activities. This indicates the potential of urea derivatives in medicinal chemistry and drug design (S. Ling et al., 2008).
Impact on Insect Physiology and Pest Control
Another significant application is in the development of new insecticides that interfere with cuticle deposition, illustrating the role of chlorophenyl urea derivatives in controlling pest populations safely towards mammals. This demonstrates their utility in agricultural sciences and pest management (R. Mulder & M. J. Gijswijt, 1973).
Crystallographic Studies and Material Science
Crystallographic studies of related compounds, such as chlorfluazuron, highlight the utility of these chemicals in understanding the molecular architecture and designing materials with specific properties. This is crucial for the development of pesticides and materials with novel properties (Seonghwa Cho et al., 2015).
Environmental Impact and Pollution Control
Research also extends to the environmental sciences, particularly in studying the impact of urea on the formation of chlorinated aromatics during waste incineration. This knowledge is vital for developing strategies to reduce pollution and improve air quality (Meihui Ren et al., 2021).
Antimicrobial and Antioxidant Applications
Furthermore, the antimicrobial activity of substituted dibenzo dioxaphosphocin-6-yl ureas has been explored, offering insights into the development of new antimicrobial agents. Additionally, studies on the antioxidant activity of new thiazole analogues possessing urea functionality indicate potential applications in the development of antioxidant therapies (P. Haranath et al., 2004; M. V. B. Reddy et al., 2015).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12(10-13-6-7-17-14(11-13)8-9-23-17)20-18(22)21-16-5-3-2-4-15(16)19/h2-7,11-12H,8-10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDUXHKDUATKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

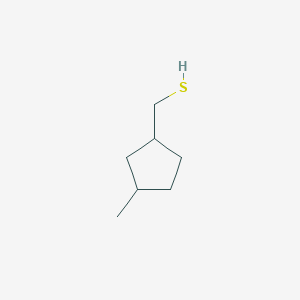
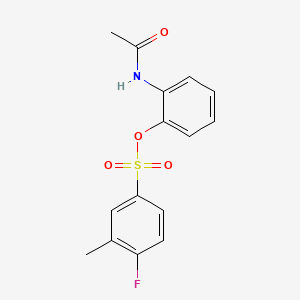
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2783118.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2783119.png)
![Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2783121.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)
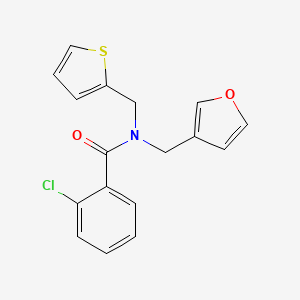


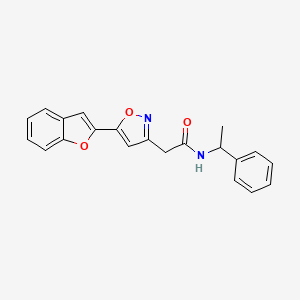
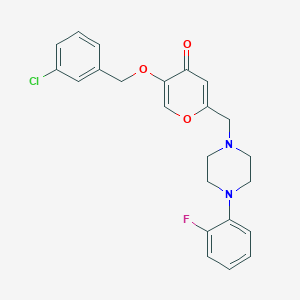

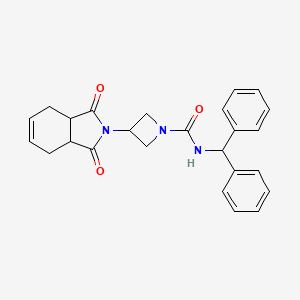
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2783137.png)